

Preclinical Profile of ONO-1603: A Prolyl Endopeptidase Inhibitor for Dementia

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Compound of Interest

Compound Name:	ONO 1603
Cat. No.:	B1677308

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This technical guide provides a comprehensive overview of the available preclinical data on ONO-1603, a potent prolyl endopeptidase (PEP) inhibitor investigated for its therapeutic potential in dementia. Due to the limited publicly available *in vivo* data for ONO-1603, this document also incorporates representative methodologies and findings from other well-characterized PEP inhibitors to provide a broader context for its potential preclinical development path.

Core Mechanism of Action

ONO-1603 is a small molecule inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative diseases.^[1] Increased PEP activity has been observed in the hippocampus of preclinical models of Alzheimer's disease, suggesting that its inhibition may be a viable therapeutic strategy.^[2]

The neuroprotective effects of ONO-1603 are believed to be mediated through multiple pathways:

- Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression: In cultured central nervous system neurons, ONO-1603 has been shown to delay age-induced apoptosis by suppressing the overexpression of GAPDH, a protein implicated in neuronal cell death.^[3]

- Modulation of Muscarinic Acetylcholine Receptors: ONO-1603 has been found to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (mAChR) in differentiating rat cerebellar granule neurons. This action is significant as the cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of Alzheimer's disease.[\[4\]](#)

In Vitro Preclinical Data

In vitro studies have demonstrated the neuroprotective and neurotrophic potential of ONO-1603.

Neuroprotective Efficacy

Cell Type	Experimental Model	ONO-1603 Concentration	Key Findings	Reference
Rat Cerebral Cortical and Cerebellar Granule Neurons	Age-induced apoptosis in culture	0.03 - 1 μ M	- Delays age-induced apoptosis- Suppresses overexpression of GAPDH mRNA and protein	[3]
Differentiating Rat Cerebellar Granule Neurons	Culture in 15 mM KCl-containing media	0.03 μ M	- Promotes neuronal survival and neurite outgrowth- Enhances binding to mAChRs- Increases m3-mAChR mRNA levels- Stimulates mAChR-mediated phosphoinositide turnover	[4]

Comparative Potency

A study comparing ONO-1603 to tetrahydroaminoacridine (THA), an acetylcholinesterase inhibitor, highlighted the high potency and wide therapeutic window of ONO-1603 in vitro.

Compound	Maximal Protective Concentration	Protective Range	Neurotoxicity	Reference
ONO-1603	0.03 μ M	0.03 - 1 μ M	Non-toxic up to 100 μ M	[3]
THA	10 μ M	3 - 10 μ M	Severe neurotoxicity at \geq 30 μ M	[3]

In Vivo Preclinical Studies (Representative Methodologies)

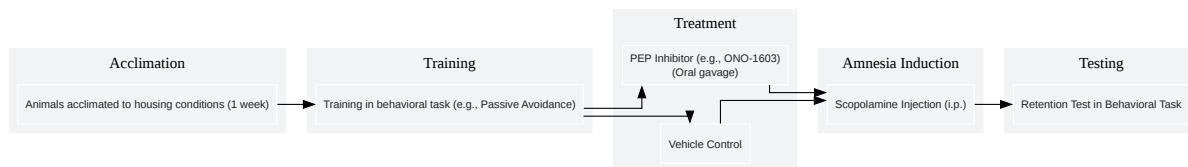
While specific in vivo studies on ONO-1603 in dementia models are not extensively available in the public domain, the following experimental protocols, based on studies with other PEP inhibitors like JTP-4819, can be considered representative for evaluating such compounds.

Animal Models

- Aged Rodents: Aged rats or mice are used to model age-associated cognitive decline. These animals naturally exhibit impairments in learning and memory tasks.
- Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce a transient amnesic state, mimicking the cholinergic deficit seen in Alzheimer's disease.
- Transgenic Mouse Models of Alzheimer's Disease: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 or 5XFAD models, develop age-dependent amyloid plaques and cognitive deficits. The Tg2576 mouse model, which shows increased hippocampal PEP activity, is also a relevant model.[2]

Experimental Protocol: Cognitive Assessment in a Scopolamine-Induced Amnesia Model

This workflow outlines a typical experiment to assess the efficacy of a PEP inhibitor in reversing scopolamine-induced memory impairment.



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Experimental workflow for a scopolamine-induced amnesia model.

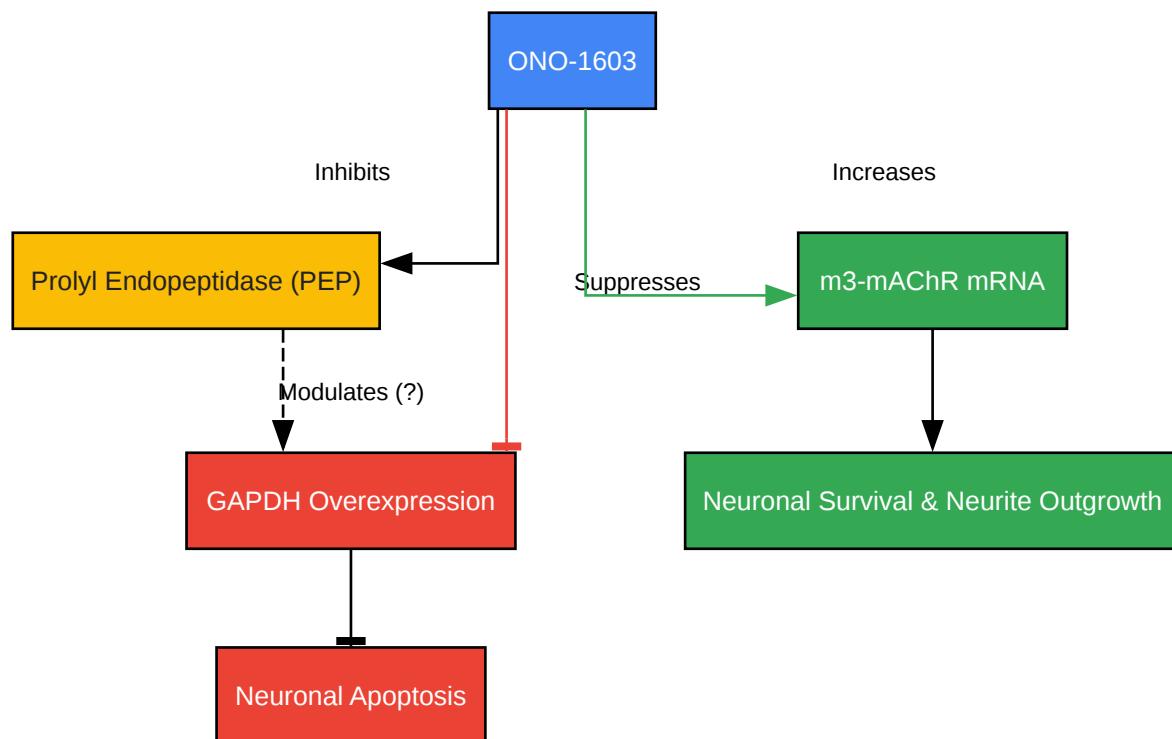
Dosing and Administration

Based on preclinical studies with other orally active PEP inhibitors, a potential dose range for in vivo efficacy studies in rodents could be between 1 and 10 mg/kg, administered via oral gavage.

Signaling Pathways

Proposed Neuroprotective Mechanism of ONO-1603

This diagram illustrates the proposed signaling pathway through which ONO-1603 exerts its neuroprotective effects based on in vitro findings.



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Proposed signaling pathways for the neuroprotective effects of ONO-1603.

Conclusion

The available preclinical data, primarily from in vitro studies, suggest that ONO-1603 is a potent prolyl endopeptidase inhibitor with significant neuroprotective properties. Its ability to suppress GAPDH overexpression and positively modulate the cholinergic system provides a strong rationale for its development as a potential therapeutic agent for dementia. While in vivo efficacy data for ONO-1603 in established animal models of Alzheimer's disease are not readily available, the successful preclinical evaluation of other PEP inhibitors in similar models provides a clear path forward for the further investigation of ONO-1603. Future studies should focus on evaluating the cognitive-enhancing effects and disease-modifying potential of ONO-1603 in relevant in vivo models of dementia.

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